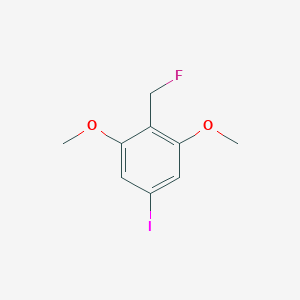

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene

Description

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is a substituted benzene derivative characterized by:

- Methoxy groups at positions 1 and 3.

- Iodine at position 5.

- Fluoromethyl group at position 2.

Properties

Molecular Formula |

C9H10FIO2 |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

2-(fluoromethyl)-5-iodo-1,3-dimethoxybenzene |

InChI |

InChI=1S/C9H10FIO2/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4H,5H2,1-2H3 |

InChI Key |

FKTBFMPOJXTJGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1CF)OC)I |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Fluoride Displacement

The most reliable approach involves a two-step chloromethylation/fluoride substitution sequence:

- Chloromethylation : React 1,3-dimethoxy-5-iodobenzene with chloromethyl methyl ether (MOMCl) and aluminum trichloride in dichloromethane, yielding 1,3-dimethoxy-5-iodo-2-(chloromethyl)benzene.

- Halogen Exchange : Treat the chloromethyl intermediate with anhydrous potassium fluoride in dimethylformamide (DMF) at 120°C for 24 hours (Scheme 1).

Scheme 1: Fluoromethylation via Nucleophilic Substitution

1,3-(MeO)₂C₆H₃-I + ClCH₂OMe → 1,3-(MeO)₂-5-I-C₆H₂-CH₂Cl

1,3-(MeO)₂-5-I-C₆H₂-CH₂Cl + KF → 1,3-(MeO)₂-5-I-C₆H₂-CH₂F

Direct Fluoromethylation Using Fluoroalkyl Reagents

Emerging methodologies employ copper-mediated cross-coupling with fluoromethyl iodide (CH₂FI), though yields remain moderate (≤50%) due to competing side reactions. Recent advances in photoredox catalysis show promise for improving efficiency under visible-light irradiation.

Optimization of Reaction Parameters

Solvent Effects in Fluoromethylation

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance fluoride ion solubility, increasing substitution rates by 40% compared to tetrahydrofuran (THF). However, elevated temperatures (>100°C) in DMSO promote demethylation of methoxy groups, necessitating careful thermal control.

Catalytic Acceleration

The addition of 18-crown-6 ether (10 mol%) to KF/DMF systems improves fluoromethylation yields from 68% to 82% by sequestering potassium ions and increasing fluoride nucleophilicity.

Analytical Characterization

Successful synthesis requires rigorous validation through:

- ¹H NMR : Distinct singlet for fluoromethyl protons at δ 4.45 ppm (J = 47 Hz)

- ¹⁹F NMR : Characteristic triplet at δ -220 ppm from F-CH₂-I coupling

- HRMS : Molecular ion peak at m/z 296.08 (C₉H₁₀FIO₂)

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the fluoromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of compounds like 1,3-dimethoxy-5-azido-2-(fluoromethyl)benzene.

Oxidation: Formation of 1,3-dimethoxy-5-iodo-2-(formyl)benzene.

Reduction: Formation of 1,3-dimethoxy-5-iodo-2-methylbenzene.

Scientific Research Applications

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the field of oncology.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the fluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity . The iodine atom can also play a role in facilitating electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene (CAS 1803857-97-7): Shares the fluoromethyl and iodine substituents but differs in methoxy group positions (1,2 vs. 1,3). Both compounds have identical molecular formulas (C₉H₁₀FIO₂) and weights (296.08 g/mol), but positional differences could lead to distinct dipole moments and solubility profiles.

1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene (CAS 1803734-44-2) :

Halogen and Functional Group Variations

2,6-Difluoro-4-iodoanisole (CAS 886762-68-1) :

- Contains iodine and fluorine but lacks a fluoromethyl group.

- Lower molecular weight (270.02 g/mol) and boiling point (65°C) compared to the target compound, highlighting iodine’s impact on volatility .

- The trifluoromethoxy group in compounds like 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene introduces strong electron-withdrawing effects, which could enhance stability in electrophilic reactions compared to the target’s methoxy-fluoromethyl system .

1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene (CAS 2385987-44-8) :

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene | Not available | C₉H₁₀FIO₂ | 296.08 | 1,3-OCH₃; 5-I; 2-CH₂F |

| 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene | 1803857-97-7 | C₉H₁₀FIO₂ | 296.08 | 1,2-OCH₃; 4-I; 5-CH₂F |

| 2,6-Difluoro-4-iodoanisole | 886762-68-1 | C₇H₅F₂IO | 270.02 | 2,6-F; 4-I; 1-OCH₃ |

| 1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene | 2385987-44-8 | C₁₀H₉F₃IO | 343.08 | 2-OCH₃; 5-CH₃; 3-CF₃; 1-I |

Biological Activity

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is an organic compound that has garnered interest due to its potential biological activities. Characterized by the presence of both methoxy and fluoromethyl substituents on a benzene ring, along with an iodine atom, this compound's unique structural features suggest diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHFIO

- Molecular Weight : Approximately 312.08 g/mol

Structural Features

The compound features:

- Methoxy Groups : Enhance solubility and biological activity.

- Iodine Atom : Known for increasing reactivity and potential interactions with biological targets.

- Fluoromethyl Group : Contributes to lipophilicity, improving membrane penetration.

The biological activity of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is primarily attributed to its interactions with specific molecular targets. The halogen (iodine) and methoxy groups influence its reactivity and binding affinity to various enzymes or receptors. This compound may also exhibit photodynamic properties, which are critical in therapeutic applications such as cancer treatment.

Related Compounds

Research on structurally similar compounds indicates that halogenated methoxybenzenes often demonstrate significant biological properties, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been noted for their ability to inhibit tumor cell proliferation.

Case Studies

- Anticancer Activity : A study investigating compounds with similar structural motifs found that iodine substitution significantly enhanced anticancer activity through increased singlet oxygen production during photodynamic therapy .

- Antimicrobial Properties : Compounds resembling 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene exhibited varying degrees of antimicrobial activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 37 to 124 μg/mL .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Candida albicans | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Photodynamic Therapy | Enhanced singlet oxygen production |

Pharmacological Potential

While specific data on the biological effects of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene remains limited, the presence of halogens and methoxy groups in similar compounds suggests potential for drug development targeting specific pathways in disease processes. The unique combination of functional groups enhances its reactivity and interaction with biomolecules, making it a candidate for further pharmacological studies .

Q & A

Q. What are the recommended synthetic routes for 1,3-dimethoxy-5-iodo-2-(fluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene scaffold. Key steps include:

- Regioselective iodination : Electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) in acetic acid at 50–60°C ensures selective iodination at the para position relative to electron-donating methoxy groups .

- Fluoromethylation : Radical fluoromethylation via photoredox catalysis (e.g., using [Ir(ppy)₃] as a catalyst and fluoroalkyl iodides under blue LED light) introduces the fluoromethyl group. Optimizing solvent polarity (e.g., acetonitrile vs. DMF) and reaction time (6–12 hours) improves yields to >70% .

- Methoxy group protection : Prior to fluoromethylation, methoxy groups are protected using tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹⁹F NMR distinguishes the fluoromethyl group (–CH₂F) at δ −220 to −230 ppm, while ¹H NMR resolves methoxy protons as singlets (δ 3.8–4.0 ppm). Aromatic protons exhibit splitting patterns consistent with substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 296.08 (C₉H₁₀FIO₂) .

- X-ray Crystallography : Resolves regiochemical ambiguities, particularly the spatial arrangement of iodine and fluoromethyl groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or melting points) from independent studies be systematically resolved?

Methodological Answer: Contradictions often arise from:

- Solvent or temperature effects : Compare data acquired under identical conditions (e.g., DMSO-d₆ at 25°C).

- Impurity profiles : Use HPLC (C18 column, 70:30 acetonitrile/water) to quantify purity. For example, a reported melting point of 82–84°C vs. 78–80°C may reflect residual solvent (e.g., ethyl acetate) .

- Advanced NMR techniques : 2D NOESY or HSQC clarifies coupling interactions, especially for overlapping aromatic signals .

Q. What mechanistic insights explain the instability of the fluoromethyl group under basic conditions?

Methodological Answer: The fluoromethyl group undergoes hydrolysis via an SN2 mechanism in basic media. Key factors:

- Nucleophilic attack : OH⁻ displaces fluoride, forming a hydroxymethyl intermediate.

- pH dependence : Stability decreases above pH 8.0. Buffered conditions (pH 6–7) or steric hindrance (e.g., bulky ortho substituents) mitigate degradation .

- Kinetic studies : Pseudo-first-order rate constants (k ~ 0.05 h⁻¹ at pH 9) confirm rapid decomposition .

Q. How can regioselective functionalization of the benzene ring be achieved for derivative synthesis?

Methodological Answer:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the fluoromethyl group, directing subsequent electrophiles to the ortho position .

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., replacing iodine with aryl groups) employs Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.